molecular formula C13H18O B12675994 1-(3-Methylbicyclo(2.2.1)hept-5-en-2-yl)pent-1-en-3-one CAS No. 60988-94-5

1-(3-Methylbicyclo(2.2.1)hept-5-en-2-yl)pent-1-en-3-one

Cat. No.: B12675994
CAS No.: 60988-94-5
M. Wt: 190.28 g/mol
InChI Key: MSQLZRZGIRNXDS-VOTSOKGWSA-N
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Description

The compound 1-(3-Methylbicyclo[2.2.1]hept-5-en-2-yl)pent-1-en-3-one features a norbornene-derived bicyclic scaffold (bicyclo[2.2.1]hept-5-ene) substituted with a methyl group at position 3 and a conjugated enone chain (pent-1-en-3-one). This structure combines the steric rigidity of the bicyclic system with the electrophilic reactivity of the α,β-unsaturated ketone.

Properties

CAS No.

60988-94-5

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

(E)-1-(3-methyl-2-bicyclo[2.2.1]hept-5-enyl)pent-1-en-3-one

InChI

InChI=1S/C13H18O/c1-3-12(14)6-7-13-9(2)10-4-5-11(13)8-10/h4-7,9-11,13H,3,8H2,1-2H3/b7-6+

InChI Key

MSQLZRZGIRNXDS-VOTSOKGWSA-N

Isomeric SMILES

CCC(=O)/C=C/C1C(C2CC1C=C2)C

Canonical SMILES

CCC(=O)C=CC1C(C2CC1C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylbicyclo(2.2.1)hept-5-en-2-yl)pent-1-en-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or recrystallization. The choice of reagents and conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylbicyclo(2.2.1)hept-5-en-2-yl)pent-1-en-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-(3-Methylbicyclo(2.2.1)hept-5-en-2-yl)pent-1-en-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Methylbicyclo(2.2.1)hept-5-en-2-yl)pent-1-en-3-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, and properties:

Compound Name Molecular Formula Substituents Synthesis Yield/Purity Key Properties
Target Compound C₁₂H₁₆O 3-Methylbicyclo[2.2.1]hept-5-en-2-yl; pent-1-en-3-one Not reported Conjugated enone; bicyclic rigidity; potential for Diels-Alder reactivity
1-{Bicyclo[2.2.1]hept-5-en-2-yl}ethan-1-one C₉H₁₀O Ethan-1-one 95% purity Shorter chain; simpler ketone; higher purity suggests stability
1-(4-Methoxyphenyl)pent-1-en-3-one C₁₂H₁₄O₂ 4-Methoxyphenyl N/A Aromatic substituent; tested non-genotoxic in vivo (1,000 mg/kg)
Biperiden (pharmaceutical analog) C₂₁H₂₉NO Bicyclo[2.2.1]hept-5-en-2-yl; phenyl; piperidinyl N/A Anticholinergic drug; alcohol substituent; stereospecific activity
4-Methyl-1-(3-methylbicyclo[2.2.1]hept-5-en-2-yl)pent-3-enyl acetate C₁₆H₂₂O₂ Acetate; pent-3-enyl N/A Ester functionality; reduced electrophilicity vs. ketone

Research Findings and Data Tables

Comparative Physicochemical Properties

Property Target Compound 1-{Bicyclo}ethanone 1-(4-Methoxyphenyl)enone Biperiden
Molecular Weight (g/mol) 176.26 134.18 190.24 347.93
Key Functional Groups Enone Ketone Aromatic enone Alcohol, piperidine
LogP (Estimated) ~2.8 ~1.5 ~3.2 ~4.1
Potential Applications Organic synthesis, pharmaceuticals Catalysis, intermediates Flavoring agents Anticholinergic drug

Biological Activity

1-(3-Methylbicyclo(2.2.1)hept-5-en-2-yl)pent-1-en-3-one, with the CAS number 60988-94-5, is a bicyclic compound characterized by its unique molecular structure and potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H18O
  • Molar Mass : 190.28 g/mol
  • CAS Number : 60988-94-5

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in relation to its potential therapeutic applications. Key areas of investigation include:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains.
  • Antioxidant Properties : The compound may possess antioxidant capabilities, which are crucial for combating oxidative stress in biological systems.
  • Enzymatic Interactions : Investigations into the enzymatic pathways influenced by this compound reveal potential interactions with steroid metabolism.

Antimicrobial Activity

Research has indicated that 1-(3-Methylbicyclo(2.2.1)hept-5-en-2-yl)pent-1-en-3-one shows promising antimicrobial effects against various pathogens. For instance, studies conducted on its efficacy against Escherichia coli and Staphylococcus aureus demonstrated significant inhibitory effects, suggesting its potential as a natural antimicrobial agent.

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus30 µg/mL

Antioxidant Properties

The antioxidant potential of this compound has been evaluated using various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)). Results indicate that it can scavenge free radicals effectively, thereby reducing oxidative damage in cellular models.

Enzymatic Interactions

Research into the metabolic pathways influenced by this compound highlights its interaction with enzymes involved in steroid biosynthesis. For example, studies have shown that it can modulate the activity of 3β-HSD (3β-hydroxysteroid dehydrogenase), an enzyme critical for steroid hormone production.

Case Study: Aspergillus niger Transformation

A notable case study involves the biotransformation of steroids using Aspergillus niger. This fungus has been shown to convert steroids through specific metabolic pathways, including those influenced by compounds similar to 1-(3-Methylbicyclo(2.2.1)hept-5-en-2-yl)pent-1-en-3-one. The findings suggest that such compounds could enhance or inhibit steroid transformations, impacting therapeutic outcomes in steroid-based treatments.

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